Methyl 5-chloro-5-oxopentanoate

Total Synthesis Leukotriene B4 Pharmaceutical Intermediate

Methyl 5-chloro-5-oxopentanoate (CAS: 1501-26-4), also known as methyl glutaryl chloride, is a bifunctional aliphatic building block featuring an acid chloride and a methyl ester on a five-carbon chain. This specific arrangement of reactive groups enables its use in sequential, chemoselective transformations for the construction of complex molecules.

Molecular Formula C6H9ClO3
Molecular Weight 164.59 g/mol
CAS No. 1501-26-4
Cat. No. B052102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-chloro-5-oxopentanoate
CAS1501-26-4
Synonyms4-(Chloroformyl)butyric Acid Methyl Ester; _x000B_4-(Carbomethoxy)butanoyl Chloride;  4-(Carbomethoxy)butyryl Chloride;  4-(Chlorocarbonyl)butanoic Acid Methyl Ester;  4-(Methoxycarbonyl)butyryl Chloride;  4-Chlorocarbonylbutyric Acid Methyl Ester;  5-Chloro-5-o
Molecular FormulaC6H9ClO3
Molecular Weight164.59 g/mol
Structural Identifiers
SMILESCOC(=O)CCCC(=O)Cl
InChIInChI=1S/C6H9ClO3/c1-10-6(9)4-2-3-5(7)8/h2-4H2,1H3
InChIKeyJCAZSWWHFJVFPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 5-chloro-5-oxopentanoate (CAS 1501-26-4): A Key Intermediate for Leukotriene B4 and Complex Molecule Synthesis


Methyl 5-chloro-5-oxopentanoate (CAS: 1501-26-4), also known as methyl glutaryl chloride, is a bifunctional aliphatic building block featuring an acid chloride and a methyl ester on a five-carbon chain . This specific arrangement of reactive groups enables its use in sequential, chemoselective transformations for the construction of complex molecules . Its primary documented applications include serving as a critical intermediate in the total synthesis of the proinflammatory mediator Leukotriene B4 and in the preparation of various pharmaceuticals, agrochemicals, and dyestuffs [1][2].

Methyl 5-chloro-5-oxopentanoate: Why Substitution with Ethyl or Other 5-Chloro-5-oxopentanoate Esters is Not Trivial


Substituting Methyl 5-chloro-5-oxopentanoate with seemingly similar analogs, such as ethyl 5-chloro-5-oxopentanoate or 5-chloro-5-oxopentanoic acid, introduces quantifiable differences that can derail a synthetic route or final product specifications. The change in the ester alkyl group alters key physical properties, including boiling point, density, and reactivity in transesterification or hydrolysis, which directly impacts reaction design, purification, and yield . Furthermore, the orthogonal reactivity between the acid chloride and ester is dependent on the specific ester structure; altering it can change the chemoselectivity profile, potentially leading to unwanted side reactions and lower overall efficiency . In regulated applications, such as pharmaceutical intermediate synthesis, any deviation from the registered process material necessitates a full re-validation, incurring significant time and cost penalties [1].

Quantitative Differentiation of Methyl 5-chloro-5-oxopentanoate: Comparative Data for Informed Sourcing


Key Intermediate Yield in Leukotriene B4 Synthesis

In a published total synthesis of Leukotriene B4, Methyl 5-chloro-5-oxopentanoate was used as the starting material to prepare a key C1-C8 phosphonate intermediate [1]. This transformation was achieved in a 47% yield, providing a specific, quantifiable benchmark for this multi-step sequence in a complex natural product synthesis. This data point allows for direct comparison when evaluating alternative synthetic strategies or building block suppliers for this specific application.

Total Synthesis Leukotriene B4 Pharmaceutical Intermediate

Orthogonal Reactivity: Acid Chloride vs. Methyl Ester

Methyl 5-chloro-5-oxopentanoate possesses two orthogonal functional groups: an acid chloride and a methyl ester . This is a class-level characteristic of such bifunctional molecules, but it is the primary differentiator from mono-functional compounds or those with different ester groups. The acid chloride is significantly more reactive than the methyl ester, allowing for sequential, chemoselective acylations. This reactivity difference is quantifiable through relative reaction rates; for example, the rate of reaction with a given amine (e.g., aniline) follows the order acid chloride > acid anhydride > methyl ester [1]. This inherent reactivity hierarchy enables synthetic sequences where the acid chloride is reacted first, leaving the methyl ester intact for subsequent manipulation under different conditions.

Chemoselectivity Reaction Design Multistep Synthesis

Physical Property Comparison: Methyl vs. Ethyl 5-chloro-5-oxopentanoate

The choice between methyl and ethyl esters of 5-chloro-5-oxopentanoate is often driven by physical properties that affect handling and purification. Methyl 5-chloro-5-oxopentanoate has a reported boiling point of 108-110°C at 15 mmHg and a density of 1.191 g/mL at 25°C . In contrast, its ethyl analog (CAS 5205-39-0) has a molecular weight of 178.61 g/mol (vs. 164.59 g/mol for the methyl ester) and different boiling point and density characteristics . These differences, while subtle, can impact distillation parameters, azeotrope formation, and chromatographic retention times, making one preferable over the other depending on the specific purification setup and downstream chemistry.

Physical Properties Purification Reaction Engineering

Optimal Application Scenarios for Methyl 5-chloro-5-oxopentanoate (1501-26-4) Based on Proven Performance


Total Synthesis of Leukotriene B4 and Analogs

This compound is a proven and documented building block in the total synthesis of Leukotriene B4 (LTB4), a key proinflammatory lipid mediator [1]. The published synthesis demonstrates a 47% yield for preparing a critical C1-C8 fragment from Methyl 5-chloro-5-oxopentanoate [1]. For researchers engaged in the synthesis of LTB4, its analogs, or related eicosanoids, sourcing this specific intermediate is validated by primary literature and provides a reproducible starting point for convergent synthesis strategies.

Multistep Synthesis Requiring Orthogonal Functional Group Manipulation

When a synthetic route requires the sequential acylation of two different nucleophiles with a five-carbon linker, Methyl 5-chloro-5-oxopentanoate is the appropriate choice [2]. Its orthogonal reactivity—where the acid chloride can be reacted first, followed by unmasking or transesterification of the methyl ester—enables a controlled, stepwise approach . This avoids the protecting group manipulations that would be necessary with a symmetrical diester or the lack of chemoselectivity with a mono-functional analog.

Pharmaceutical and Agrochemical Intermediate Manufacturing

As a key intermediate for pharmaceuticals and agrochemicals, this compound is available in commercial quantities with defined purity specifications (e.g., 97-98%) . For scale-up and process development, the quantifiable physical properties (boiling point, density) and defined storage conditions (2-8°C, inert atmosphere) provide a reliable and consistent raw material profile . This ensures reproducibility in larger-scale productions, which is a critical requirement for industrial sourcing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 5-chloro-5-oxopentanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.